n-(4-((2-Oxobutyl)thio)phenyl)acetamide

Description

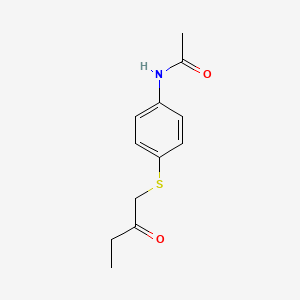

Chemical Structure and Key Features n-(4-((2-Oxobutyl)thio)phenyl)acetamide (C₁₂H₁₅NO₂S) is characterized by a phenylacetamide core linked to a thioether group (-S-) and a 2-oxobutyl moiety. This structure confers unique chemical reactivity and biological activity, distinguishing it from other acetamide derivatives. The thioether linkage allows for oxidation to sulfoxides or sulfones, while the 2-oxobutyl group enables reduction to alcohol derivatives .

Synthesis and Applications Synthesized via reaction of 4-aminophenylacetic acid with 2-oxobutyl chloride in the presence of triethylamine, the compound serves as a versatile building block in organic synthesis and pharmaceutical research. Potential applications include antimicrobial and anticancer agents, with ongoing studies exploring its enzyme inhibition mechanisms .

Properties

Molecular Formula |

C12H15NO2S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

N-[4-(2-oxobutylsulfanyl)phenyl]acetamide |

InChI |

InChI=1S/C12H15NO2S/c1-3-11(15)8-16-12-6-4-10(5-7-12)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |

InChI Key |

YOLIUXFHBMXWQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CSC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((2-Oxobutyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether linkage. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: n-(4-((2-Oxobutyl)thio)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the 2-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, bromine

Major Products Formed:

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

n-(4-((2-Oxobutyl)thio)phenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-(4-((2-Oxobutyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether linkage and the phenylacetamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

| Compound Name | Substituents/Functional Groups | Key Differences in Reactivity/Bioactivity | Reference |

|---|---|---|---|

| n-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide | Phenoxy group with hydroxyl substitution | Reduced lipophilicity; increased hydrogen bonding | |

| n-(4-(4-Acetamido-2-methoxyphenoxy)phenyl)acetamide | Phenoxy group with methoxy substitution | Enhanced metabolic stability; altered solubility | |

| N-(4-fluorophenyl)acetamide | Fluorine substitution | Higher electronegativity; improved bioavailability | |

| N-(4-methylphenyl)acetamide | Methyl substitution | Increased lipophilicity; modified receptor binding |

Analysis :

- Thioether vs. Phenoxy Linkages: The thioether in n-(4-((2-Oxobutyl)thio)phenyl)acetamide enhances oxidative reactivity compared to phenoxy-linked analogs, enabling sulfone/sulfoxide formation .

- Substituent Effects : Hydrophilic groups (e.g., -OH) reduce membrane permeability, while lipophilic groups (e.g., -CH₃) improve bioavailability .

Thioether-Containing Acetamides

| Compound Name | Structural Features | Unique Properties | Reference |

|---|---|---|---|

| N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide | Thioether + 2-oxopropyl group | Higher electrophilicity; selective enzyme inhibition | |

| 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide | Thioether + nitro group | Nitro group confers antimicrobial activity | |

| N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | Thioether + triazinone ring | Triazinone enhances DNA intercalation potential |

Analysis :

- 2-Oxobutyl vs. 2-Oxopropyl : The longer carbon chain in this compound may improve binding to hydrophobic enzyme pockets compared to the shorter 2-oxopropyl analog .

- Nitro Group Impact : Nitro-substituted derivatives (e.g., ) exhibit stronger antimicrobial activity due to electron-withdrawing effects .

Heterocyclic Acetamide Derivatives

Analysis :

- Thienopyrimidine vs. Quinazolinone: Thienopyrimidine derivatives () target kinases, while quinazolinones () often inhibit dihydrofolate reductase .

- Sulfamoyl Group Role: Sulfamoyl enhances solubility and antibacterial efficacy in quinazolinone derivatives .

Key Research Findings

- Oxidative Stability : The thioether in this compound is more oxidation-prone than ethers, enabling controlled sulfone/sulfoxide synthesis .

- Thermal Properties: Melting points vary significantly with substituents; e.g., quinazolinone derivatives () melt at 269–315°C due to rigid heterocycles, while simpler acetamides melt below 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.